N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group attached to a benzene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: Formation of N-(3-aminophenyl)-2-nitrobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(3-hydroxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The compound may bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide: Similar structure but with the methoxy group in the para position.
N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(3-hydroxyphenyl)-2-nitrobenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can also affect the compound’s solubility and overall chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-11-6-4-5-10(9-11)14-21(18,19)13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGLARFVVNDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254423 |
Source
|
Record name | N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63228-65-9 |
Source
|
Record name | N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63228-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.